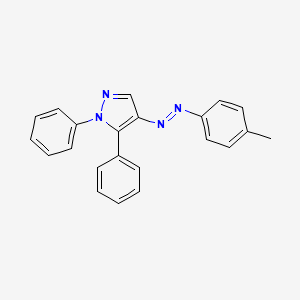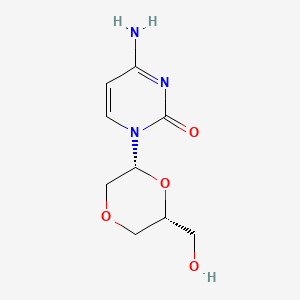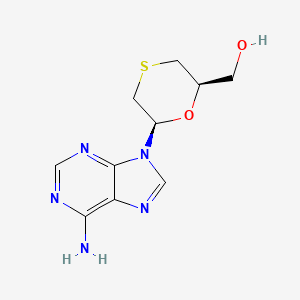
1,5-Diphenyl-4-((4-methylphenyl)azo)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-4-((4-methylphenyl)azo)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-4-((4-methylphenyl)azo)-1H-pyrazole can be achieved through a multi-component reaction involving acetophenones, aromatic aldehydes, and phenylhydrazine. One efficient method involves using a nano-SnO2 catalyst at room temperature, which provides high yields of the target product within a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of heterogeneous catalysts like nano-SnO2 offers advantages such as recyclability, high efficiency, and environmental friendliness, making it a promising approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-4-((4-methylphenyl)azo)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1,5-Diphenyl-4-((4-methylphenyl)azo)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-4-((4-methylphenyl)azo)-1H-pyrazole involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-4-((4-methylphenyl)sulfonyl)-1H-1,2,3-triazole: Similar in structure but contains a sulfonyl group instead of an azo group.
Imidazole Derivatives: Share similar heterocyclic structures and exhibit a wide range of biological activities.
Uniqueness
1,5-Diphenyl-4-((4-methylphenyl)azo)-1H-pyrazole is unique due to its specific azo group, which imparts distinct electronic and photophysical properties. This uniqueness makes it valuable for applications in materials science and as a potential therapeutic agent .
Properties
CAS No. |
40640-33-3 |
|---|---|
Molecular Formula |
C22H18N4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(1,5-diphenylpyrazol-4-yl)-(4-methylphenyl)diazene |
InChI |
InChI=1S/C22H18N4/c1-17-12-14-19(15-13-17)24-25-21-16-23-26(20-10-6-3-7-11-20)22(21)18-8-4-2-5-9-18/h2-16H,1H3 |
InChI Key |
LTJFTRQWCGSCDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807661.png)
